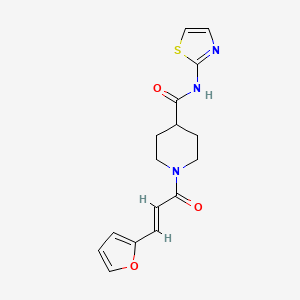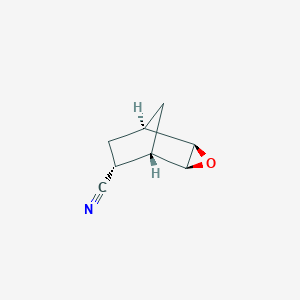
Ovmgdbgkkiijru-zxvydbthsa-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound “Ovmgdbgkkiijru-zxvydbthsa-” is a complex organic molecule with a unique structureThe compound’s IUPAC name is (1S,2R,4S,5S,6R)-3-oxatricyclo[3.2.1.02,4]octane-6-carbonitrile .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of “Ovmgdbgkkiijru-zxvydbthsa-” involves multiple steps, starting from readily available precursors. The key steps include cyclization reactions and nitrile formation under controlled conditions. The reaction conditions typically involve the use of organic solvents, catalysts, and specific temperature and pressure settings to ensure high yield and purity.
Industrial Production Methods
On an industrial scale, the production of “Ovmgdbgkkiijru-zxvydbthsa-” is optimized for efficiency and cost-effectiveness. This involves scaling up the laboratory synthesis methods, using continuous flow reactors, and employing advanced purification techniques to achieve the desired product quality.
Análisis De Reacciones Químicas
Types of Reactions
“Ovmgdbgkkiijru-zxvydbthsa-” undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: It can be reduced to form different derivatives, depending on the reducing agents used.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions
The common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. The conditions vary based on the desired reaction, including temperature, solvent, and reaction time.
Major Products Formed
The major products formed from these reactions depend on the type of reaction and the reagents used. For example, oxidation may yield oxides, while reduction can produce different reduced forms of the compound.
Aplicaciones Científicas De Investigación
“Ovmgdbgkkiijru-zxvydbthsa-” has a wide range of applications in scientific research:
Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: The compound is investigated for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic uses, including as a drug candidate for various diseases.
Industry: It is used in the development of new materials and as a precursor for manufacturing other chemical products.
Mecanismo De Acción
The mechanism by which “Ovmgdbgkkiijru-zxvydbthsa-” exerts its effects involves its interaction with specific molecular targets. The compound can bind to certain enzymes or receptors, modulating their activity and triggering downstream signaling pathways. This interaction is crucial for its biological and therapeutic effects.
Comparación Con Compuestos Similares
Similar Compounds
Some compounds similar to “Ovmgdbgkkiijru-zxvydbthsa-” include:
- (1R,2S,4R,5R,6S)-3-oxatricyclo[3.2.1.02,4]octane-6-carbonitrile
- Other tricyclic compounds with similar structural motifs.
Uniqueness
What sets “Ovmgdbgkkiijru-zxvydbthsa-” apart from similar compounds is its unique combination of functional groups and its specific three-dimensional structure
Propiedades
IUPAC Name |
(1S,2R,4S,5S,6R)-3-oxatricyclo[3.2.1.02,4]octane-6-carbonitrile |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9NO/c9-3-5-1-4-2-6(5)8-7(4)10-8/h4-8H,1-2H2/t4-,5-,6-,7+,8-/m0/s1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OVMGDBGKKIIJRU-ZXVYDBTHSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2CC(C1C#N)C3C2O3 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1[C@H]2C[C@@H]([C@@H]1C#N)[C@H]3[C@@H]2O3 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
135.16 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
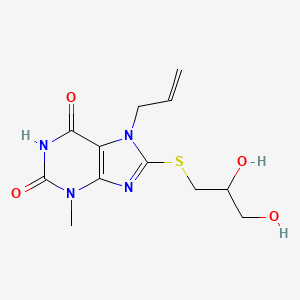
![2-chloro-N-[3-cyano-4-(methylsulfanyl)phenyl]benzamide](/img/structure/B2465671.png)
![N-cyclohexyl-2-{[6-(pyridin-3-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl]sulfanyl}acetamide](/img/structure/B2465672.png)
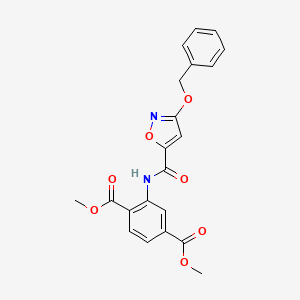
![2-[3-(2-Fluorobenzyl)-2,4,5-trioxo-1-imidazolidinyl]acetic acid](/img/structure/B2465675.png)
![methyl 4-({4-[5-(1-naphthyl)-1H-pyrazol-3-yl]piperidino}sulfonyl)phenyl ether](/img/structure/B2465676.png)
![3-(4-chlorophenyl)-N'-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-4-oxo-3,4-dihydro-1-phthalazinecarbohydrazide](/img/structure/B2465677.png)
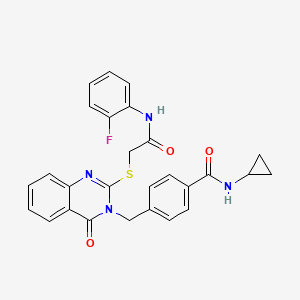
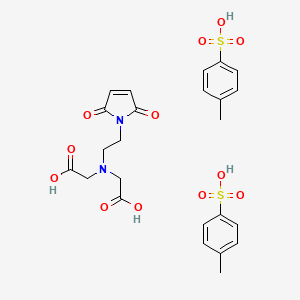
![decahydrocyclopenta[d]azepine hydrochloride](/img/structure/B2465683.png)
![N-(4-fluoro-3-nitrophenyl)-1-[(2-fluorophenyl)methyl]-6-oxo-1,6-dihydropyridine-3-carboxamide](/img/structure/B2465684.png)
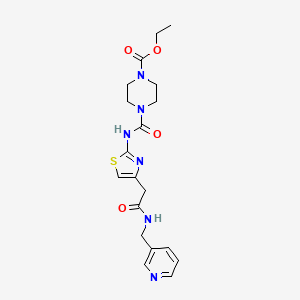
![2-(4-chlorophenoxy)-N-[(4,6-dimethoxy-1,3,5-triazin-2-yl)methyl]-2-methylpropanamide](/img/structure/B2465686.png)
